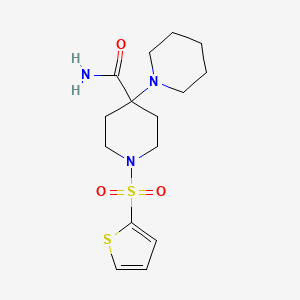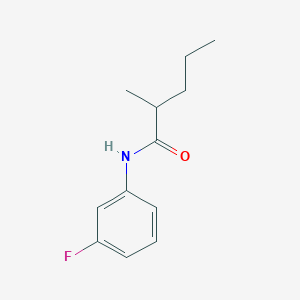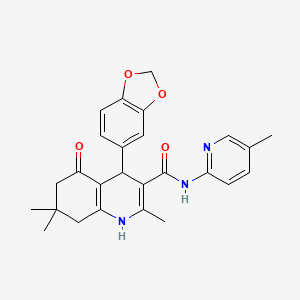
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response and has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide inhibits the NF-κB pathway by targeting the upstream kinase, IKKβ. This kinase is responsible for the phosphorylation and activation of the NF-κB transcription factor, which regulates the expression of various genes involved in the immune response, cell survival, and proliferation. Inhibition of IKKβ by 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide leads to the downregulation of NF-κB activity and subsequent inhibition of the downstream genes.
Biochemical and Physiological Effects
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In preclinical studies, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Additionally, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool, including its high potency and specificity for IKKβ. It also has good solubility in aqueous solutions, which makes it easy to use in various in vitro and in vivo experiments. However, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has some limitations, including its relatively short half-life and potential off-target effects. These limitations should be taken into consideration when designing experiments using 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide.
Orientations Futures
There are several future directions for research on 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide. One potential direction is the development of more potent and selective inhibitors of IKKβ. Another direction is the investigation of the therapeutic potential of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the mechanism of action of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide and its downstream effects on gene expression and cellular signaling pathways should be further investigated to better understand its therapeutic potential.
Méthodes De Synthèse
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction with 4-carboxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune response, cell proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Propriétés
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQDLNHAWCCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)